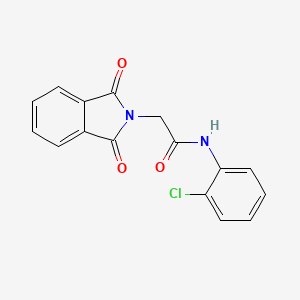

N-(2-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

Description

N-(2-Chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide (hereafter referred to as the "target compound") is a synthetic organic molecule featuring a 2-chlorophenyl group attached to an acetamide backbone, which is further linked to a 1,3-dioxo-isoindole moiety.

Properties

Molecular Formula |

C16H11ClN2O3 |

|---|---|

Molecular Weight |

314.72 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |

InChI |

InChI=1S/C16H11ClN2O3/c17-12-7-3-4-8-13(12)18-14(20)9-19-15(21)10-5-1-2-6-11(10)16(19)22/h1-8H,9H2,(H,18,20) |

InChI Key |

XVWQUPZLGTUXBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3Cl |

Origin of Product |

United States |

Biological Activity

N-(2-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article provides an in-depth review of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Basic Information

- Chemical Name : this compound

- CAS Number : 723735-69-1

- Molecular Formula : C17H13ClN2O3

- Molecular Weight : 360.81 g/mol

- Density : 1.480 g/cm³ (predicted)

- pKa : 9.70 (predicted) .

Structure

The compound features a chlorophenyl group attached to an isoindole derivative through an acetamide linkage. Its structural complexity suggests potential interactions with various biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. In a study evaluating the cytotoxic effects on cancer cell lines, the compound demonstrated significant inhibition of cell proliferation in various types of cancer cells, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of pathogens. In vitro studies reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism.

- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) : It could induce oxidative stress in cells, leading to apoptosis .

Study on Antitumor Efficacy

A recent study published in Cancer Letters evaluated the efficacy of this compound in vivo using mouse models bearing human tumor xenografts. The results indicated a dose-dependent reduction in tumor volume and weight compared to control groups. Histological analysis revealed increased apoptosis in treated tumors .

Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of resistant bacterial strains. Results showed that it effectively reduced bacterial counts by more than 90% within 24 hours of treatment, highlighting its potential as a novel therapeutic agent against resistant infections .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C17H13ClN2O3 |

| Molecular Weight | 360.81 g/mol |

| Density | 1.480 g/cm³ |

| pKa | 9.70 |

| Antitumor Activity | Significant inhibition |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

Scientific Research Applications

Research indicates that N-(2-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide exhibits various biological activities:

-

Antitumor Activity :

- The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies demonstrated a significant reduction in cell viability at concentrations as low as 15.72 µM .

- A study conducted by the National Cancer Institute (NCI) reported that the compound displayed a mean growth inhibition (GI50) value of 15.72 μM against tested human tumor cells .

-

Antimicrobial Properties :

- Preliminary investigations suggest that derivatives of similar structures exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

- Enzyme Inhibition :

Cancer Research

This compound is being explored as a lead compound for developing new anticancer agents. Its ability to inhibit tumor cell growth makes it a candidate for further pharmacological studies.

Drug Design and Development

The compound's structural features allow for modifications that could enhance its biological activity and selectivity. Researchers are investigating its potential as a scaffold for synthesizing new drugs targeting specific cancer types or microbial infections.

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for optimizing its therapeutic efficacy. Studies focusing on its interaction with cellular targets and pathways are ongoing.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

In a controlled study evaluating the antitumor efficacy of this compound, researchers treated various human cancer cell lines with the compound and assessed cell viability using MTT assays. Results indicated a dose-dependent inhibition of cell growth across multiple cancer types.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using agar diffusion methods to evaluate the effectiveness of this compound against common bacterial strains. The compound demonstrated significant zones of inhibition compared to control groups.

Chemical Reactions Analysis

Key Reaction Types

The compound undergoes reactions characteristic of its isoindolinone and amide functional groups:

Oxidation

-

Mechanism : Oxidation targets the isoindolinone core, potentially altering the diketone system.

-

Reagents : Potassium permanganate (KMnO₄) in acidic conditions.

-

Products : Derivatives with modified carbonyl groups (e.g., hydroxylation or cleavage).

Reduction

-

Mechanism : Reduction of the diketone (1,3-dioxo) moiety to dihydro derivatives.

-

Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation.

-

Products : Tetrahydroisoindolinone analogs with reduced carbonyl groups .

Substitution

-

Mechanism : Nucleophilic aromatic substitution at the chlorophenyl moiety.

-

Reagents : Amines, alcohols, or other nucleophiles in polar solvents (e.g., ethanol).

-

Products : Substituted chlorophenyl derivatives (e.g., hydroxylated or alkylated variants).

Amide Hydrolysis

-

Conditions : Acidic/basic conditions.

-

Outcome : Cleavage of the amide bond to yield 2-chlorophenylamine and isoindolinone acid.

Isoindolinone Ring Opening

-

Conditions : Nucleophilic attack (e.g., via hydrazine derivatives).

-

Outcome : Formation of substituted phthalazinone or quinazolinone analogs .

Spectroscopic Characterization

Reaction products are typically verified using:

| Technique | Key Observations |

|---|---|

| IR | - N-H stretch (3,300–3,250 cm⁻¹) |

| - C=O (amide): 1,700–1,650 cm⁻¹ | |

| - C=O (isoindolinone): 1,780–1,700 cm⁻¹ | |

| ¹H NMR | - Singlet for COCH₂-N (δ 4.2–4.3 ppm) |

| - Doublets for aromatic protons (δ 7.0–7.5 ppm) | |

| Mass Spec | - [M+1]⁺: 329 m/z (molecular ion peak) |

Data from confirms the structural integrity of the synthesized compound.

Challenges and Considerations

-

Regioselectivity : Substitution reactions may require directed metallation or steric guidance.

-

Stability : Isoindolinone derivatives can undergo degradation under harsh conditions (e.g., prolonged reflux).

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Isoindole Core

The isoindole-1,3-dione core is a common pharmacophore in medicinal chemistry. Key analogs differ in substituents at the isoindole's 2-position and the acetamide's aromatic/alkyl groups:

Table 1: Structural Analogs and Their Substituents

Key Observations :

- Apremilast () demonstrates that bulky substituents (e.g., ethoxy-methoxy groups) and stereochemistry enhance therapeutic specificity for immune disorders. The target compound lacks these groups, suggesting divergent biological targets.

- Benzyl-substituted analogs () feature extended alkoxy chains (e.g., 13b-13j), which improve water solubility and MMP inhibitory activity.

- Propargyl-substituted analogs () introduce alkyne functionality, enabling click chemistry applications. The target compound’s chloro group offers electrophilic sites for further derivatization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide, and how can reaction progress be monitored?

- Methodology :

- Stepwise Synthesis : Utilize condensation reactions between intermediates like 1H-indole-3-carbaldehyde oxime and chloroacetamide derivatives in ethanol under reflux. Monitor reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) as the mobile phase .

- Key Reagents : TBTU (coupling agent) and 2,6-lutidine (base) in dry dichloromethane (DCM) facilitate amide bond formation. Maintain temperatures below 5°C during reagent addition to suppress side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Use ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to confirm proton environments and carbon frameworks. For example, the acetamide NH proton appears as a singlet near δ 10.2 ppm .

- X-ray Crystallography : Resolve bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles (e.g., C(9)-N(1)-C(19) = 124.87°) to validate molecular geometry .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 360.33) .

Q. How does computational modeling (e.g., DFT/B3LYP) validate experimental molecular geometry?

- Approach :

- Optimize the structure using B3LYP/6-31G(d) and compare with X-ray data. For example, deviations in bond lengths (Δ < 0.02 Å) and angles (Δ < 1.5°) confirm model reliability .

- Table : Comparison of Experimental vs. Calculated Parameters (from ):

| Parameter | Experimental | Calculated |

|---|---|---|

| C(9)-N(1) (Å) | 1.376 | 1.381 |

| C(9)-N(1)-C(19) (°) | 124.87 | 125.2 |

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical bond parameters be resolved?

- Strategies :

- Basis Set Optimization : Upgrade to higher basis sets (e.g., 6-311++G(d,p)) to improve electron correlation modeling.

- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations to account for crystal packing forces .

- Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) analysis in crystallographic refinement to separate thermal motion from static disorder .

Q. What role do hydrogen bonding patterns play in the compound’s reactivity and crystal packing?

- Insights :

- Graph set analysis (e.g., R₂²(8) motifs) reveals intermolecular N-H···O interactions that stabilize the crystal lattice. These interactions influence solubility and bioavailability .

- Reactivity : Hydrogen bonding at the isoindole-1,3-dione moiety may direct nucleophilic attack at the acetamide carbonyl, enabling derivatization .

Q. How can software like SHELXL ensure robust validation of crystal structures?

- Protocol :

- Refine structures using SHELXL with high-resolution data (e.g., < 1.0 Å). Check for ADPs (Anisotropic Displacement Parameters) and R-factors (e.g., R₁ < 0.05) .

- Validate hydrogen atom positions using Fourier difference maps and restraints (e.g., HFIX commands) .

Q. What strategies are effective in designing derivatives with modified bioactivity?

- Design Principles :

- Functional Group Substitution : Replace the 2-chlorophenyl group with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects and enhance antioxidant activity .

- Scaffold Hybridization : Fuse the isoindole-1,3-dione core with heterocycles (e.g., oxadiazoles) via Suzuki-Miyaura coupling to explore structure-activity relationships .

Data Contradiction Analysis

Q. How should researchers address conflicting data between synthetic yields and computational reaction feasibility?

- Troubleshooting :

- Kinetic vs. Thermodynamic Control : If DFT predicts favorable thermodynamics but yields are low, optimize reaction time/temperature to favor the kinetic pathway.

- Byproduct Identification : Use LC-MS to detect side products (e.g., dimerization) and adjust stoichiometry or solvent polarity accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.